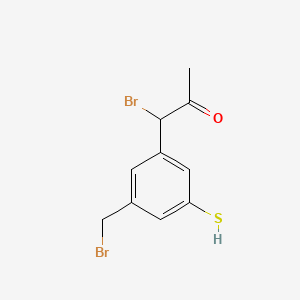

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18800709

Molecular Formula: C10H10Br2OS

Molecular Weight: 338.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Br2OS |

|---|---|

| Molecular Weight | 338.06 g/mol |

| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |

| Standard InChI Key | KGDWTWYBWGDAAU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s structure comprises a phenyl ring substituted with a bromomethyl group at the 3-position, a mercapto group at the 5-position, and a brominated propan-2-one moiety at the 1-position. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |

| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |

| InChI Key | KGDWTWYBWGDAAU-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 338.06 g/mol |

X-ray crystallography and NMR spectroscopy are critical for confirming the spatial arrangement of functional groups, particularly the stereoelectronic effects of the bromine and mercapto substituents.

Spectroscopic Data

-

NMR: The -NMR spectrum exhibits signals for the methyl group (~2.3 ppm), aromatic protons (~7.0–7.5 ppm), and the -SH proton (~3.5 ppm, exchangeable). The -NMR highlights the ketone carbonyl at ~200 ppm and aromatic carbons between 120–140 ppm.

-

MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 336.92 (M) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of precursor 1-(3-methyl-5-mercaptophenyl)propan-2-one using bromine () or N-bromosuccinimide (NBS) in dichloromethane () at 0–5°C. The reaction proceeds via electrophilic aromatic substitution (EAS) and side-chain bromination:

Key parameters include:

-

Temperature: Controlled below 10°C to minimize di-bromination byproducts.

-

Solvent: or carbon tetrachloride () for optimal solubility.

-

Yield: 65–75% after column chromatography.

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, enhancing heat transfer and reaction uniformity. Automated systems monitor bromine stoichiometry to reduce waste and improve purity (>98%) .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atoms at the propan-2-one and benzyl positions undergo nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide () yields azide derivatives for click chemistry applications:

Thiol-Disulfide Exchange

The mercapto group participates in disulfide bond formation, enabling conjugation with proteins or polymers. This reactivity is exploited in drug delivery systems.

Ketone-Derived Reactions

The propan-2-one moiety undergoes condensation with hydrazines to form hydrazones or with Grignard reagents to generate tertiary alcohols.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in , THF, DMF |

| Density | ~1.6 g/cm (estimated) |

| Refractive Index | ~1.58 (estimated) |

The compound’s solubility in polar aprotic solvents facilitates its use in cross-coupling reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, its bromine substituents enable Suzuki-Miyaura couplings to introduce aryl groups into drug candidates.

Materials Science

Incorporated into polymers, the mercapto group enhances cross-linking in epoxy resins, improving thermal stability.

Biochemical Probes

Derivatized with fluorescent tags, it acts as a thiol-reactive probe for mapping cysteine residues in proteins.

Recent Research and Future Directions

Catalytic Applications

Preliminary studies suggest utility in palladium-catalyzed C–C bond formations, leveraging its bromine leaving groups.

Environmental Impact

Biodegradation studies indicate slow breakdown in aqueous systems, necessitating improved disposal protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume